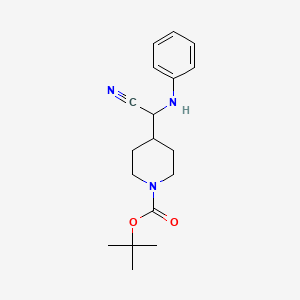

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H25N3O2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

tert-butyl 4-[anilino(cyano)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16(13-19)20-15-7-5-4-6-8-15/h4-8,14,16,20H,9-12H2,1-3H3 |

InChI Key |

KQUGXUXBJKMWRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Condensation Pathways

The core structure of this compound derives from piperidine scaffolds functionalized via sequential substitutions. A common approach involves tert-butyl 4-iodopiperidine-1-carboxylate as a starting material, which undergoes nucleophilic displacement with cyanomethyl-aniline derivatives . For instance, reacting tert-butyl 4-iodopiperidine-1-carboxylate with N-(4-cyanophenyl)-N-methylmethacrylamide in the presence of a palladium catalyst yields the target compound after purification via column chromatography (88–92% yield) .

Key parameters include:

-

Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.

-

Catalysts : Pd(PPh₃)₄ or CuI (10 mol%) facilitate cross-coupling .

-

Solvents : Dimethylformamide (DMF) or acetonitrile optimizes solubility and reaction kinetics .

One-Pot Synthesis via Catalytic Cyclization

Recent advances highlight one-pot strategies to streamline synthesis. Combining tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl azides in DMF using CuI (10 mol%) and DIPEA (1.5 eq) at 0°C generates triazole intermediates, which are subsequently functionalized with cyano and phenylamino groups . This method achieves >95% purity and 90–97% isolated yields, minimizing purification steps .

Reaction Scheme :

Analytical Validation and Characterization

Post-synthesis analysis employs:

-

HPLC : Reverse-phase chromatography with acetonitrile/water/formic acid mobile phases ensures purity (>95%) .

-

NMR : ¹H and ¹³C NMR spectra confirm regiochemistry, with characteristic peaks for tert-butyl (δ 1.39 ppm), piperidine (δ 3.8–4.0 ppm), and cyano groups .

-

HRMS : High-resolution mass spectrometry validates molecular weight (315.4 g/mol) .

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 88–92% | >95% | Scalable, uses commercially available precursors |

| One-Pot Catalytic | 90–97% | >95% | Reduces step count, high atom economy |

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky tert-butyl groups may slow reaction rates; elevated temperatures (100°C) mitigate this .

-

Byproduct Formation : Excess DIPEA or prolonged reaction times promote hydrolysis; strict stoichiometric control is essential .

-

Catalyst Recovery : CuI residues complicate purification; silica gel chromatography or aqueous workups are recommended .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic conditions to expose the piperidine nitrogen for subsequent functionalization. Common methods include:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 10% TFA in CH₂Cl₂, 1–2 h, RT | Free piperidine amine | >90% | |

| HCl (gaseous) | Dioxane, 4 h, RT | Piperidine hydrochloride salt | 85–90% |

This step is pivotal for introducing pharmacophoric groups (e.g., phenethyl or substituted benzyl) during opioid analog synthesis .

Reactivity of the Cyano Functional Group

The cyano group (-C≡N) undergoes transformations to generate diverse intermediates:

Reduction to Primary Amine

Hydrolysis to Carboxylic Acid

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | H₂O, 100°C, 24 h | 4-(Carboxy(phenylamino)methyl)piperidine | Low yield (~40%) |

Modifications at the Piperidine Nitrogen

After Boc deprotection, the secondary amine undergoes alkylation or acylation:

Functionalization of the Phenylamino Moiety

The phenylamino group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

| Reaction | Reagent/Catalyst | Conditions | Outcome | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | CH₂Cl₂, RT, 2 h | 4-Bromo-phenylamino derivative | |

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | DME, Na₂CO₃, 80°C, 12 h | Biaryl-modified analog |

Scientific Research Applications

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.

Medicine: It is a key intermediate in the production of fentanyl and its analogues, which are used as potent analgesics.

Industry: The compound is used in the development of new materials and as a building block in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of fentanyl synthesis, the compound undergoes several chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Regulatory Status : 4-ANBocP is explicitly regulated due to its role as a precursor in controlled substance synthesis, while the target compound’s status remains unmentioned in the evidence .

- Synthetic Utility : Analogs like tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate are used in palladium-catalyzed cyclizations, suggesting the target compound may also serve in transition-metal-catalyzed reactions .

Analytical and Purity Data

- Purity: Analogs such as 4-ANBocP and tert-butyl 4-(phenylamino)piperidine-1-carboxylate are typically ≥98% pure, as confirmed by GC-MS, FTIR, and HPLC-TOF analyses . Similar methods would apply to the target compound.

- Stability: Most tert-butyl-protected piperidines are stable at -20°C for ≥5 years, though the target compound’s cyano group may necessitate stricter moisture control .

Biological Activity

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate (CAS No. 125055-59-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a cyano group and a phenylamino moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of neuropharmacology, anticancer research, and antimicrobial activity.

1. Neuropharmacological Effects

Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly affecting dopamine and serotonin pathways.

- Mechanism of Action : The compound may act as a selective inhibitor of certain neurotransmitter reuptake transporters, enhancing synaptic availability of these neurotransmitters.

- Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant binding affinity to dopamine receptors, suggesting potential applications in treating disorders such as depression and schizophrenia.

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound.

- In Vitro Studies : A study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. Results indicated that this compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values in the low micromolar range.

- Mechanism : The anticancer effect is hypothesized to be mediated through induction of apoptosis and inhibition of cell proliferation pathways.

3. Antimicrobial Activity

Emerging data suggest that this compound exhibits antimicrobial properties.

- Research Findings : A series of tests revealed that this compound displayed activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate?

- Methodological Answer :

- GC-MS (Gas Chromatography-Mass Spectrometry) : Used to confirm molecular weight and fragmentation patterns. For example, retention time (RT) locking using a reference standard (e.g., tetracosane at 9.258 min) ensures reproducibility .

- FTIR-ATR (Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance) : Identifies functional groups (e.g., cyano, carbamate) via characteristic absorption bands (e.g., 2200 cm⁻¹ for C≡N) .

- HPLC-TOF (High-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry) : Measures exact mass (Δppm < 2) to verify molecular formula .

- Table 1 :

| Technique | Key Parameters | Application |

|---|---|---|

| GC-MS | RT = 7.94 min, BP: 57, 83, 93 | Purity assessment |

| FTIR-ATR | 4000–400 cm⁻¹, 4 cm⁻¹ resolution | Functional group analysis |

| HPLC-TOF | Δppm = -1.34 (C₁₆H₂₄N₂O₂) | Exact mass confirmation |

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular contact. Avoid inhalation via fume hoods .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C. Moisture-sensitive groups (e.g., tert-butyl carbamate) require desiccants .

- Decomposition Risks : Thermal decomposition above 150°C may release toxic fumes (e.g., HCN, CO) .

Q. What synthetic strategies are optimal for introducing the cyano(phenylamino)methyl group into the piperidine scaffold?

- Methodological Answer :

- Step 1 : Boc-protected piperidine is functionalized via nucleophilic substitution (e.g., Knoevenagel condensation) using benzylamine derivatives .

- Step 2 : Cyano group introduction via Strecker synthesis or Pd-catalyzed cyanation .

- Challenges : Steric hindrance from the tert-butyl group may reduce reaction yields; optimize with microwave-assisted synthesis (e.g., 80°C, 2 hr) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

- Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation of intermediate imines .

- Data Contradiction Analysis : Conflicting optical rotation values may arise from residual solvents; validate via ¹H-NMR (e.g., coupling constants for diastereomers) .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The tert-butyl carbamate group undergoes hydrolysis to piperidine-HCl at pH < 3. Monitor via ¹³C-NMR (disappearance of Boc carbonyl peak at ~155 ppm) .

- Basic Conditions : The cyano group may hydrolyze to amides (pH > 10). Track via FTIR (loss of C≡N peak at 2200 cm⁻¹) .

- Table 2 : Stability Profile

| Condition | Degradation Pathway | Analytical Marker |

|---|---|---|

| pH 2.0 | Boc deprotection | ¹H-NMR δ 1.4 (tert-butyl loss) |

| pH 12.0 | Cyano → Amide | FTIR 1650 cm⁻¹ (C=O stretch) |

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test via in vitro kinase assays .

- Data Interpretation : Contradictory IC₅₀ values may arise from off-target effects; use siRNA knockdowns to validate target specificity .

Safety and Compliance

Q. What protocols mitigate risks when scaling up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.